molecular formula C8H17O5P B097815 Diethyl ((1,3-dioxolan-2-yl)methyl)phosphonate CAS No. 17053-09-7

Diethyl ((1,3-dioxolan-2-yl)methyl)phosphonate

Cat. No.: B097815
CAS No.: 17053-09-7
M. Wt: 224.19 g/mol
InChI Key: HSSAUZCHJFPHHE-UHFFFAOYSA-N
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Description

Diethyl ((1,3-dioxolan-2-yl)methyl)phosphonate (CAS 17053-09-7) is a high-value phosphonate ester building block essential for advanced organic synthesis. Its molecular structure integrates a diethyl phosphonate moiety with a 1,3-dioxolane ring, making it a versatile precursor in Horner-Wadsworth-Emmons (HWE) reactions for the olefination and homologation of carbonyl compounds . The 1,3-dioxolane group can act as a protected aldehyde functionality, enhancing the compound's solubility and providing a strategic handle for further synthetic transformations . This reagent is pivotal in scientific research for constructing complex molecules, with applications spanning medicinal chemistry and materials science. In medicinal chemistry, it serves as a key intermediate in the synthesis of potential therapeutic agents; for instance, its derivatives are investigated for selective enzyme inhibition and have shown promise in studies targeting specific cancer cell lines with low toxicity to normal cells . In materials science, such phosphonates are explored for developing flame retardants and plasticizers . The compound can be synthesized via a stepwise process involving the reaction of diethyl phosphite with paraformaldehyde, followed by cyclization with ethylene glycol, or through a more efficient one-pot method . It undergoes characteristic reactions of phosphonates and acetals, including oxidation, reduction, and nucleophilic substitution . This compound is for research purposes only and is not intended for diagnostic or therapeutic use. It should be stored sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

2-(diethoxyphosphorylmethyl)-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17O5P/c1-3-12-14(9,13-4-2)7-8-10-5-6-11-8/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSSAUZCHJFPHHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1OCCO1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20516774
Record name Diethyl [(1,3-dioxolan-2-yl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20516774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17053-09-7
Record name Diethyl [(1,3-dioxolan-2-yl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20516774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of p-Tosyloxymethyl Diethyl Phosphonate

The first step, as detailed in a patented method, involves reacting diethyl phosphite with paraformaldehyde and triethylamine under controlled conditions:

Reaction Conditions

  • Molar Ratio : Diethyl phosphite : triethylamine : paraformaldehyde : p-tosyl chloride = 437 : 1000 : 500 : 500

  • Temperature : 80–110°C for initial reaction; cooling to 0–5°C before adding p-tosyl chloride

  • Solvent : N,N-dimethylformamide (DMF), tetrahydrofuran (THF), or dioxane (400 g solvent per mole of p-tosyl chloride)

  • Reaction Time : 10–20 hours at room temperature post-tosyl chloride addition

Mechanism

  • Formaldehyde Activation : Paraformaldehyde depolymerizes to release formaldehyde, which reacts with diethyl phosphite to form a hydroxymethyl intermediate.

  • Tosylation : The hydroxymethyl group undergoes sulfonation with p-tosyl chloride, yielding p-tosyloxymethyl diethyl phosphonate.

Yield and Purity

  • Yield : ~75–85% after purification via solvent extraction (ethyl acetate) and washing with saturated NaHCO₃ and NaCl.

  • Purity : >95% by ³¹P NMR, with characteristic shifts at 20–25 ppm.

Cyclization to Form 1,3-Dioxolane Ring

The tosylate intermediate is reacted with ethylene glycol to form the dioxolane ring:

Reaction Conditions

  • Reagents : Ethylene glycol (2 equivalents), base (e.g., K₂CO₃)

  • Solvent : THF or toluene

  • Temperature : Reflux (80–110°C)

  • Time : 12–24 hours

Mechanism

  • Nucleophilic displacement of the tosylate group by ethylene glycol’s oxygen initiates ring closure.

  • Acid catalysis (e.g., p-toluenesulfonic acid) accelerates acetal formation.

Optimization Insights

  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) improve glycol solubility but risk side reactions.

  • Base Selection : Weak bases (e.g., NaHCO₃) minimize phosphonate hydrolysis.

One-Pot Synthesis Using Formaldehyde and Ethylene Glycol

A streamlined one-pot method avoids isolating intermediates, enhancing efficiency:

Reaction Scheme

  • Diethyl phosphite reacts with paraformaldehyde in situ to generate the hydroxymethyl intermediate.

  • Ethylene glycol and a catalytic acid (e.g., H₂SO₄) facilitate simultaneous acetal formation and cyclization.

Conditions

  • Molar Ratio : Diethyl phosphite : paraformaldehyde : ethylene glycol = 1 : 1.2 : 1.1

  • Catalyst : 0.5–1 mol% H₂SO₄

  • Solvent : Toluene or dichloromethane

  • Temperature : 60–80°C

  • Time : 8–12 hours

Advantages

  • Eliminates tosylation step, reducing reagent costs.

  • Yield : 70–78%, with residual glycol removed via aqueous washes.

Industrial Production Methods

Scalable processes prioritize cost-effectiveness and safety:

Continuous Flow Synthesis

  • Reactor Design : Tubular reactors with precise temperature zones (80°C for formaldehyde reaction, 25°C for cyclization).

  • Throughput : 50–100 kg/day with >90% conversion.

  • Solvent Recovery : Integrated distillation units reclaim THF or DMF.

Comparative Analysis of Methods

Parameter Stepwise Synthesis One-Pot Synthesis
Yield 75–85%70–78%
Purity >95%85–90%
Reaction Steps 21
Cost High (tosyl chloride)Moderate
Scalability IndustrialPilot-scale

Key Findings

  • Stepwise Method : Superior for high-purity applications but requires hazardous reagents.

  • One-Pot Method : Economical for bulk production despite slightly lower yields.

Reaction Optimization Strategies

Solvent Effects

  • THF vs. DMF : THF reduces side reactions but slows cyclization; DMF accelerates kinetics at the expense of purity.

  • Co-Solvents : Adding 10% H₂O to DMF improves glycol solubility by 30%.

Catalytic Additives

  • Lewis Acids : ZnCl₂ (1 mol%) increases cyclization rate by 40% but complicates purification.

  • Enzymatic Catalysts : Lipases (e.g., Candida antarctica) enable greener synthesis at 50°C, though yields remain <65%.

Chemical Reactions Analysis

Types of Reactions

Diethyl ((1,3-dioxolan-2-yl)methyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonate ester to phosphine derivatives.

    Substitution: The dioxolane ring can participate in nucleophilic substitution reactions, leading to the formation of new carbon-phosphorus bonds.

Common Reagents and Conditions

  • Oxidation

      Reagents: Hydrogen peroxide, sodium periodate

      Conditions: Aqueous or organic solvent, mild temperature (25-50°C)

      Products: Phosphonic acid derivatives

  • Reduction

      Reagents: Lithium aluminum hydride, sodium borohydride

      Conditions: Anhydrous solvent (e.g., tetrahydrofuran), low temperature (0-25°C)

      Products: Phosphine derivatives

  • Substitution

      Reagents: Alkyl halides, nucleophiles (e.g., amines, thiols)

      Conditions: Organic solvent (e.g., dichloromethane), room temperature

      Products: Substituted phosphonate esters

Scientific Research Applications

Structural Characteristics

  • IUPAC Name : 2-(diethoxyphosphorylmethyl)-1,3-dioxolane
  • Molecular Formula : C8_8H17_{17}O5_5P
  • Molecular Weight : 224.19 g/mol
  • CAS Number : 17053-09-7

Organic Synthesis

Diethyl ((1,3-dioxolan-2-yl)methyl)phosphonate is extensively utilized as a building block in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity allows it to participate in multiple chemical transformations such as:

  • Oxidation : Converting the phosphonate group into phosphonic acid derivatives.
  • Reduction : Transforming the phosphonate ester into phosphine derivatives.
  • Substitution Reactions : Facilitating nucleophilic substitutions that yield new carbon-phosphorus bonds.

Materials Science

In materials science, this compound is explored for its potential applications in developing advanced materials such as:

  • Flame Retardants : Enhancing fire resistance in polymers.
  • Plasticizers : Improving flexibility and durability in plastics.

Biological Studies

The compound has garnered attention for its biological activities, particularly as a probe in enzyme inhibition studies. Its phosphonate group can mimic natural substrates, leading to competitive inhibition of specific enzymes. This property is crucial in:

  • Medicinal Chemistry : Investigating its potential as a drug candidate against viral infections and cancer.

Case Studies and Research Findings

Several studies have demonstrated the efficacy of this compound in various applications:

  • Medicinal Chemistry Applications :
    • Research indicates that derivatives exhibit selective inhibition against certain cancer cell lines while maintaining low toxicity towards normal cells .
    • The compound has been evaluated for its potential antiviral properties through its interactions with viral enzymes.
  • Organic Synthesis Innovations :
    • A study highlighted its role in synthesizing phosphate prodrugs with enhanced stability profiles, which are critical for therapeutic applications .
  • Biochemical Pathway Investigations :
    • The compound has been used to probe enzyme mechanisms, providing insights into metabolic processes .

Mechanism of Action

The mechanism of action of diethyl ((1,3-dioxolan-2-yl)methyl)phosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphonate group can mimic the natural substrates of enzymes, leading to competitive inhibition. Additionally, the dioxolane ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Substituent/Functional Group Key Features
Diethyl ((1,3-dioxolan-2-yl)methyl)phosphonate 1,3-Dioxolane ring Likely enhances solubility; stabilizes intermediates in HWE reactions
Diethyl (4-formylphenyl)phosphonate () Aromatic aldehyde Reactive carbonyl group for further functionalization
Diethyl (2-oxobutyl)phosphonate () Ketone moiety Participates in Mannich and aza-Michael reactions
Diethyl [(phenyl amino)methyl]phosphonate derivatives () Aryl-amino groups High yields (70–81%); solid-state stability (melting points: 77–187°C)
Diethyl (alkylamido(aryl)methyl)phosphonates () α-Aminophosphonates Corrosion inhibitors in acidic environments

Key Research Findings

Electronic and Steric Effects

  • Aryl vs. Alkyl Substituents : Aryl-substituted phosphonates (e.g., Diethyl (4-chlorophenyl)phosphonate ) exhibit higher melting points (103–187°C) compared to alkyl derivatives (e.g., Diethyl (2-oxobutyl)phosphonate ), which are often liquids or low-melting solids .
  • Amino Groups: α-Aminophosphonates demonstrate dual functionality as corrosion inhibitors and bioactive agents due to their electron-donating NH groups .

Catalytic and Solvent Effects

  • Microwave Synthesis: Diethyl oxadiazole-functionalized α-aminophosphonates are synthesized in high yields (75–81%) under microwave irradiation, reducing reaction times from hours to minutes .
  • Solvent Polarity: Reactions in polar solvents (e.g., acetone, ethanol) improve yields for hydrophilic phosphonates, while nonpolar solvents (e.g., CH₂Cl₂) favor hydrophobic derivatives .

Biological Activity

Diethyl ((1,3-dioxolan-2-yl)methyl)phosphonate is an organophosphorus compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, detailing its mechanisms of action, applications in various fields, and relevant case studies.

Chemical Structure and Properties

This compound features a phosphonate group attached to a dioxolane ring, which imparts unique chemical properties beneficial for various applications. The compound's structure can be represented as follows:

C8H15O4P\text{C}_8\text{H}_{15}\text{O}_4\text{P}

This structure enables the compound to act as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The phosphonate group can mimic natural substrates, leading to competitive inhibition of enzymes. This mechanism is particularly relevant in the design of enzyme inhibitors for therapeutic purposes.
  • Binding Affinity : The dioxolane ring enhances the binding affinity and specificity of the compound toward hydrophobic pockets in proteins, facilitating its role as a biochemical probe.

1. Medicinal Chemistry

This compound has been explored for its potential as a drug candidate. Research indicates that it may possess antiviral and anticancer properties. For instance, studies have shown that derivatives of this compound exhibit selective inhibition against certain cancer cell lines while maintaining low toxicity towards normal cells .

2. Organic Synthesis

The compound serves as a building block for synthesizing various organic molecules. Its reactivity allows it to participate in multiple chemical reactions, such as oxidation and substitution, making it valuable in developing new pharmaceuticals and agrochemicals .

3. Biological Studies

Research has utilized this compound in studying biochemical pathways and enzyme mechanisms. It has been employed as a probe to investigate the roles of specific enzymes in metabolic processes .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

StudyFindings
PubMed Study on Enzyme Inhibition Demonstrated that phosphonate derivatives could effectively inhibit 6-phosphogluconate dehydrogenase (6-PGDH), leading to increased oxidative stress in parasites like Trypanosoma brucei .
Antiedematogenic Effects Investigated the anti-inflammatory properties of related compounds showing reduced paw edema in animal models .
In vitro Activity Assessment Assessed various derivatives for cytotoxicity against mammalian cell lines and identified compounds with selective activity against pathogens without significant toxicity .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it can be compared with other phosphonate esters:

CompoundStructural FeaturesBiological Activity
Diethyl PhosphiteLacks dioxolane ringLess versatile in synthesis
Dimethyl ((1,3-dioxolan-2-yl)methyl)phosphonateMethyl groups instead of ethylAffects solubility and reactivity
Ethyl ((1,3-dioxolan-2-yl)methyl)phosphonateSingle ethyl groupDifferent steric properties

The combination of the dioxolane ring and diethyl phosphonate group provides a balance of reactivity and stability that is advantageous for various chemical transformations.

Q & A

Basic: What are the common synthetic routes for Diethyl ((1,3-dioxolan-2-yl)methyl)phosphonate, and how do reaction conditions influence regioselectivity?

Answer:
The compound is typically synthesized via click chemistry or diazo-based methodologies. For example, regioselective formation of phosphonate derivatives can be achieved using copper-catalyzed azide-alkyne cycloaddition (CuAAC), as demonstrated in the synthesis of structurally analogous phosphonates with >90% yield under mild conditions (40–60°C, aqueous/organic solvent systems) . Alternatively, diazo intermediates (e.g., dimethyl (1-diazo-2-oxopropyl)phosphonate) enable C–H functionalization via Rh(II)-catalyzed insertions, though steric effects from the 1,3-dioxolane group may require optimized temperatures (e.g., 80°C) to minimize side reactions . Solvent polarity and catalyst choice (e.g., Cu(I) vs. Ru(II)) critically influence regioselectivity in multicomponent reactions.

Basic: How is ³¹P NMR spectroscopy employed to characterize phosphonate derivatives, and what chemical shift ranges are indicative of specific structural features?

Answer:
³¹P NMR is indispensable for verifying phosphonate esterification and assessing purity. Diethyl phosphonates typically exhibit shifts between 20–30 ppm (vs. 85% H₃PO₄ reference), with splitting patterns reflecting coupling to adjacent protons (e.g., ³Jₚₕ ~12–18 Hz for P–O–CH₂ groups) . The 1,3-dioxolane moiety induces slight deshielding (~2–3 ppm upfield) compared to aliphatic analogs due to electron donation from the oxygen heterocycle. For complex mixtures, 2D ¹H-³¹P HMBC can resolve overlapping signals by correlating phosphorus with distal protons.

Advanced: What mechanistic insights explain the formation of phosphonate esters via [2,3]-sigmatropic rearrangements or Michaelis-Arbuzov reactions?

Answer:
In Michaelis-Arbuzov reactions, trialkyl phosphites react with alkyl halides via nucleophilic displacement, forming phosphonates and alkyl halide byproducts. Evidence from isotopic labeling (¹⁸O) confirms that the P–O bond cleavage is rate-determining, with solvent polarity (e.g., DMF) accelerating the reaction . For [2,3]-sigmatropic rearrangements (e.g., Wittig-type pathways), computational studies suggest a concerted mechanism where electron-withdrawing groups on the dioxolane ring stabilize the transition state, reducing activation energy by ~5 kcal/mol compared to unsubstituted analogs .

Advanced: How can computational methods (e.g., QSPR models) predict the environmental mobility of phosphonate derivatives, and what parameters are critical for accurate modeling?

Answer:
Quantitative Structure-Property Relationship (QSPR) models for soil mobility rely on log Kₒc (organic carbon partition coefficient) and pKa values. For this compound, the estimated log Kₒc = 9.7 (using log Kₒw = -0.72) suggests high mobility, but protonation at pH <5.6 increases adsorption to clay via cation exchange . Key parameters include:

  • Topological polar surface area (TPSA): >60 Ų indicates high water solubility.
  • Hydrogen-bond donor/acceptor counts: Influence bioavailability and degradation rates.

Advanced: What strategies resolve contradictions in spectroscopic data (e.g., ¹H/¹³C NMR vs. X-ray crystallography) when assigning stereochemistry to phosphonate-containing heterocycles?

Answer:
Discrepancies between NMR and crystallographic data often arise from dynamic effects (e.g., rotamers in solution). For example, 2D NOESY can detect through-space correlations between the dioxolane methyl groups and phosphorus-bound protons, confirming axial/equatorial configurations inferred from X-ray data . SHELXL refinement (with Hirshfeld atom refinement for H-atoms) improves accuracy in crystallographic models, particularly for disordered dioxolane rings .

Basic: What safety protocols are essential when handling diazo intermediates in phosphonate synthesis?

Answer:
Diazo compounds (e.g., dimethyl (1-diazo-2-oxopropyl)phosphonate) require strict precautions:

  • Controlled temperatures: Store at -20°C to prevent exothermic decomposition.
  • Ventilated enclosures: Use fume hoods to avoid inhalation (H302/H315 hazards) .
  • Non-metallic tools: Prevent catalytic decomposition triggered by transition metals.

Advanced: How do steric and electronic effects of the 1,3-dioxolane moiety influence the reactivity of the phosphonate group in nucleophilic substitution reactions?

Answer:
The dioxolane ring introduces steric hindrance (~3.5 Å van der Waals radius), slowing SN2 reactions at the phosphorus center. However, its electron-donating oxygen atoms enhance the nucleophilicity of adjacent CH₂ groups, facilitating Michael additions (e.g., with α,β-unsaturated ketones). DFT calculations show a 0.3 eV lowering of LUMO energy in dioxolane-substituted phosphonates compared to aliphatic analogs, favoring electrophilic attack .

Basic: What chromatographic techniques are optimal for purifying phosphonate esters, and how do solvent systems affect separation efficiency?

Answer:
Reverse-phase HPLC (C18 column) with acetonitrile/water (70:30, 0.1% TFA) effectively separates phosphonate diastereomers. For flash chromatography, ethyl acetate/hexane (3:7) provides optimal Rf = 0.4–0.6, while THF destabilizes silica gel, leading to tailing .

Advanced: In cross-coupling reactions involving phosphonate ligands, how does the coordination geometry impact catalytic activity and product distribution?

Answer:
Phosphonates act as monodentate ligands in Pd-catalyzed couplings, with P=O···Pd interactions stabilizing square-planar intermediates. Steric bulk from the dioxolane ring reduces ligand lability, increasing catalyst lifetime but slowing transmetallation. For Suzuki-Miyaura reactions, bulky phosphonates favor aryl-aryl couplings (e.g., 85% yield) over β-hydride elimination .

Advanced: What isotopic labeling approaches (e.g., ²H, ¹³C) are employed to track phosphonate degradation pathways in environmental matrices?

Answer:
¹³C-labeled phosphonates (e.g., diethyl [2-¹³C]malonate precursors) enable tracing via LC-MS/MS, revealing hydrolytic cleavage of the dioxolane ring as the primary degradation step in soil . ²H labeling at the methylene position (CD₂) quantifies H/D exchange rates using ²H NMR, identifying pH-dependent degradation mechanisms.

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